7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride
Overview
Description
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride is a compound that has garnered interest due to its potent antibacterial properties. It is a member of the fluoroquinolone class of antibiotics, which are known for their broad-spectrum activity against various bacterial pathogens. This compound has been studied for its effectiveness against both gram-positive and gram-negative bacteria, making it a valuable candidate in the fight against bacterial infections .
Preparation Methods
The synthesis of 7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride involves several steps, starting with the preparation of the core fluoroquinolone structure. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of chemical reactions involving the condensation of appropriate starting materials.
Introduction of functional groups: Functional groups such as fluorine atoms are introduced into the core structure through halogenation reactions.
Formation of the hydrochloride salt: The final step involves the conversion of the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods for this compound would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially affecting its activity.
Substitution: Substitution reactions, particularly halogenation, are crucial in the synthesis of this compound, as they introduce the necessary fluorine atoms into the structure.
Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride has been extensively studied for its antibacterial properties. It has shown remarkable activity against a wide range of bacterial pathogens, including:
Gram-negative bacteria: This compound is highly effective against Enterobacteriaceae, Pseudomonas aeruginosa, and other gram-negative bacteria.
Gram-positive bacteria: The compound also exhibits strong activity against gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains.
In addition to its antibacterial applications, this compound has been investigated for its potential use in treating infections caused by antibiotic-resistant bacteria. Its broad-spectrum activity and potency make it a promising candidate for further development in the field of infectious diseases .
Mechanism of Action
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By targeting this enzyme, the compound disrupts the bacterial DNA replication process, leading to cell death. The production of singlet oxygen and the compound’s phototoxic potential also contribute to its antibacterial activity .
Comparison with Similar Compounds
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin and ofloxacin. Compared to these similar compounds, this compound has shown superior activity against certain bacterial strains, including those resistant to other antibiotics . Its unique combination of broad-spectrum activity and potency sets it apart from other fluoroquinolones .
Similar compounds include:
- Ciprofloxacin
- Ofloxacin
- Levofloxacin
Each of these compounds shares a similar mechanism of action but may differ in their spectrum of activity and potency against specific bacterial strains .
Properties
CAS No. |
106797-94-8 |
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Molecular Formula |
C17H18ClF2N3O3 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H17F2N3O3.ClH/c18-12-5-10-14(13(19)15(12)21-4-3-8(20)6-21)22(9-1-2-9)7-11(16(10)23)17(24)25;/h5,7-9H,1-4,6,20H2,(H,24,25);1H |
InChI Key |
UVQHUSOZEFWVIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)N4CCC(C4)N)F)C(=O)O.Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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